Desfluoro Tedizolid
説明
特性
分子式 |
C₁₇H₁₆N₆O₃ |
|---|---|
分子量 |
352.35 |
同義語 |
(5R)-3-[4-[6-(2-Methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone |
製品の起源 |
United States |
科学的研究の応用
Phase III Trials
The ESTABLISH trials evaluated Desfluoro Tedizolid's effectiveness in treating ABSSSIs. Key findings from these trials include:
| Trial | Treatment Group | Clinical Response Rate | Non-inferiority Margin | P-value |
|---|---|---|---|---|
| ESTABLISH-1 | Tedizolid (200 mg) | 79.5% | 10% | Not significant |
| ESTABLISH-2 | Tedizolid (200 mg) | 85% | 10% | Not significant |
Both trials demonstrated that Desfluoro Tedizolid was as effective as linezolid but with a better safety profile, including lower incidences of gastrointestinal side effects and myelotoxicity .
Safety Profile
Desfluoro Tedizolid has been associated with a favorable safety profile. In studies involving patients who experienced linezolid-induced adverse effects, transitioning to Desfluoro Tedizolid resulted in the resolution of myelotoxicity and gastrointestinal intolerance .
Off-label Uses
Recent studies have explored the potential of Desfluoro Tedizolid beyond ABSSSIs, particularly in:
- Osteoarticular Infections : A multicentric retrospective study reported successful outcomes in patients with osteoarthritis and prosthetic joint infections treated with Desfluoro Tedizolid .
- Pulmonary Infections : Its pharmacokinetic properties suggest high tissue penetration, making it a candidate for treating pulmonary infections caused by Gram-positive bacteria .
Combination Therapy
Research indicates that Desfluoro Tedizolid may be effectively combined with other antibiotics, such as rifampicin, to enhance its efficacy against resistant strains . This combination therapy approach is particularly promising for treating complex infections.
Case Studies and Real-World Evidence
Several case reports have documented the successful use of Desfluoro Tedizolid in clinical practice:
- Case Study on Myelotoxicity : A patient with linezolid-induced myelotoxicity transitioned to Desfluoro Tedizolid after experiencing severe adverse effects. Following this switch, the patient showed significant improvement without recurrence of side effects .
- Osteomyelitis Treatment : In a cohort study involving patients with osteomyelitis, Desfluoro Tedizolid was administered as part of a long-term treatment regimen. The results indicated high rates of clinical success and favorable tolerability .
準備方法
Synthetic Routes for Desfluoro Tedizolid
The synthesis of Desfluoro Tedizolid revolves around two key intermediates: a modified oxazolidinone core and a tetrazolyl pyridine component. Unlike Tedizolid, which incorporates a 3-fluoro-4-substituted phenyl group, Desfluoro Tedizolid utilizes a 4-substituted phenyl moiety. Patent CN104327119A provides a foundational framework for coupling aryl boronic acids with halogenated oxazolidinones, adaptable to non-fluorinated precursors. For instance, replacing 3-fluoro-4-bromophenyl isocyanate with 4-bromophenyl isocyanate eliminates the fluorine atom at the outset .
Intermediate Synthesis: Oxazolidinone Core
The oxazolidinone core is synthesized via cyclization of epoxide derivatives with aryl isocyanates. In Tedizolid’s case, R-glycidyl tosylate reacts with 3-fluoro-4-bromophenyl isocyanate . For Desfluoro Tedizolid, this step employs 4-bromophenyl isocyanate:
Example Protocol
-
Epoxide Activation : R-glycidyl tosylate (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.
-
Cyclization : 4-Bromophenyl isocyanate (10 mmol) and cesium carbonate (1 mmol) are added, followed by heating to 100°C for 1 hour .
-
Phosphorylation : The resulting alcohol is treated with phosphorus oxychloride (24 mmol) in triethyl phosphate to yield the phosphorylated oxazolidinone .
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | 4-Bromophenyl isocyanate, Cs₂CO₃ | 100°C, 1 hr | 66–68% |
| Phosphorylation | POCl₃, triethyl phosphate | RT, 2–3 hr | 70–74% |
Tetrazolyl Pyridine Intermediate
The tetrazolyl pyridine component is prepared via azide-cyanopyridine cyclization. Patent CN104892592A details the synthesis of 2-(2-methyltetrazol-5-yl)-5-bromopyridine from 5-bromo-2-cyanopyridine:
Optimized Method
-
Azidation : 5-Bromo-2-cyanopyridine reacts with sodium azide and ammonium chloride in DMF at 80°C, yielding 5-bromo-2-(1H-tetrazol-5-yl)pyridine .
-
Methylation : Methylation with methyl iodide in basic conditions selectively functionalizes the tetrazole ring .
| Reaction | Reagents | Conditions | Yield |
|---|---|---|---|
| Azidation | NaN₃, NH₄Cl | 80°C, 1 hr | 82% |
| Methylation | CH₃I, K₂CO₃ | 50°C, 4 hr | 78% |
Suzuki-Miyaura Coupling
The critical coupling step links the oxazolidinone and tetrazolyl pyridine intermediates. Patent CN104327119A employs palladium-catalyzed cross-coupling, substituting the fluorinated aryl boronate with a non-fluorinated analog:
Procedure
-
Boronate Preparation : 2-(2-Methyltetrazol-5-yl)-5-bromopyridine reacts with bis(pinacolato)diboron under Pd catalysis to form the boronic ester .
-
Coupling : The boronate couples with the phosphorylated oxazolidinone using Pd(PPh₃)₄ and K₃PO₄ in toluene at 110°C .
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₃PO₄ (3 equiv) |
| Solvent | Toluene |
| Temperature | 110°C |
| Yield | 74–85% |
Recrystallization and Purification
Final purification leverages solvent recrystallization. Patent CN104327119A reports using petroleum ether and water for intermediate purification, while the final product is recrystallized from hexane/ethyl acetate (1:1):
| Compound | Solvent System | Purity |
|---|---|---|
| Oxazolidinone intermediate | Petroleum ether/H₂O | 95% |
| Desfluoro Tedizolid | Hexane/EtOAc (1:1) | 99% |
Comparative Analysis of Methodologies
Tedizolid’s synthesis achieves higher yields (84–89%) due to fluorine’s directing effects in coupling reactions . In contrast, Desfluoro Tedizolid’s yields are marginally lower (74–85%), likely due to reduced electronic activation of the aryl ring . However, omitting fluorination simplifies raw material sourcing and reduces costs.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
